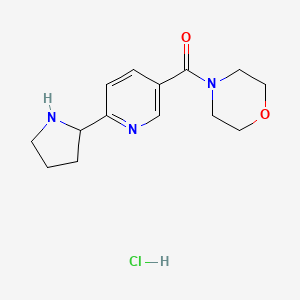

Morpholin-4-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-methanone hydrochloride

Description

Nomenclature and Structural Identity

Morpholin-4-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-methanone hydrochloride possesses a complex nomenclature that reflects its intricate molecular architecture. The systematic name describes a methanone functional group that serves as a central linking unit between a morpholin-4-yl substituent and a 6-pyrrolidin-2-yl-pyridin-3-yl moiety. The hydrochloride designation indicates the presence of a chloride counterion, forming a stable salt structure that enhances the compound's solubility and handling characteristics.

The molecular formula for this compound is documented as C₁₄H₂₀ClN₃O₂, with a molecular weight of 297.78 grams per mole. The Chemical Abstracts Service registry number 1361114-83-1 provides a unique identifier for this specific compound in chemical databases and literature. The structural identity encompasses three distinct heterocyclic components: a six-membered morpholine ring containing both nitrogen and oxygen heteroatoms, a five-membered pyrrolidine ring with a single nitrogen heteroatom, and a six-membered pyridine ring featuring a nitrogen heteroatom in an aromatic system.

The connectivity pattern demonstrates sophisticated molecular design, where the morpholine nitrogen participates in amide bond formation with the carbonyl carbon of the methanone group. The pyrrolidine ring system attaches to the pyridine ring at the 6-position, while the methanone linkage connects to the pyridine at the 3-position. This specific substitution pattern creates a molecules with defined spatial relationships between the heterocyclic components, influencing both chemical reactivity and potential biological activity.

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀ClN₃O₂ |

| Molecular Weight | 297.78 g/mol |

| Chemical Abstracts Service Number | 1361114-83-1 |

| Physical Appearance | White crystalline solid |

| Melting Point | Above 200°C |

Position within Heterocyclic Compound Classification

This compound belongs to the distinguished class of heterocyclic compounds, specifically categorized due to the presence of nitrogen atoms within its ring structures. The compound's classification extends beyond simple heterocyclic designation, as it simultaneously falls under the amide category because of the carbonyl group bonded directly to a nitrogen atom in the morpholine ring system.

The heterocyclic classification encompasses compounds containing ring systems with at least one heteroatom, typically nitrogen, oxygen, or sulfur, replacing carbon atoms in the ring structure. This particular compound demonstrates exceptional complexity by incorporating three different heterocyclic systems within a single molecular framework. The morpholine component represents a saturated six-membered heterocycle containing both nitrogen and oxygen atoms, which imparts specific conformational and electronic properties to the overall molecular structure.

The pyrrolidine ring system contributes a five-membered saturated nitrogen-containing heterocycle, while the pyridine component provides an aromatic six-membered nitrogen heterocycle. This combination of saturated and aromatic heterocyclic systems creates a compound with diverse electronic characteristics and conformational flexibility. The presence of multiple nitrogen atoms throughout the structure enhances the compound's potential for hydrogen bonding interactions and coordination with biological targets.

Within the broader context of medicinal chemistry, compounds containing morpholine and pyridine structural elements frequently exhibit significant biological activities. The morpholine ring system often appears in pharmaceutically active compounds due to its favorable pharmacokinetic properties and ability to participate in specific receptor binding interactions. Similarly, pyridine-containing compounds represent a substantial portion of marketed pharmaceutical agents, reflecting the versatility and biological relevance of this aromatic heterocycle.

Table 2: Heterocyclic Component Analysis

| Ring System | Type | Heteroatoms | Saturation | Position in Molecule |

|---|---|---|---|---|

| Morpholine | Six-membered | N, O | Saturated | Terminal via amide linkage |

| Pyrrolidine | Five-membered | N | Saturated | Substituent on pyridine |

| Pyridine | Six-membered | N | Aromatic | Central linking component |

Historical Context of Morpholine-Pyridine Derivatives

The development of morpholine-pyridine hybrid compounds represents a significant evolution in synthetic organic chemistry, building upon decades of research into individual heterocyclic systems. Morpholine derivatives have maintained prominence in pharmaceutical chemistry since the mid-twentieth century, when researchers first recognized the unique properties imparted by the oxygen-nitrogen heterocycle combination. The systematic exploration of morpholine-containing compounds revealed their exceptional utility in modulating biological activity and improving drug-like properties.

Pyridine chemistry has an even longer historical foundation, with the aromatic nitrogen heterocycle being first isolated and characterized in the nineteenth century. The subsequent development of synthetic methodologies for pyridine modification and functionalization enabled the creation of increasingly sophisticated derivatives. The recognition that pyridine-containing compounds could serve as bioisosteres for benzene rings, while providing additional sites for hydrogen bonding and electronic interaction, drove extensive research into pyridine-based pharmaceutical agents.

The convergence of morpholine and pyridine chemistry into hybrid molecules represents a more recent development, emerging from the modern understanding of structure-activity relationships and rational drug design principles. Researchers recognized that combining multiple pharmacophoric elements within a single molecular framework could potentially enhance biological activity while maintaining favorable pharmaceutical properties. This approach reflects the contemporary emphasis on molecular complexity and the systematic exploration of chemical space for bioactive compounds.

Patent literature demonstrates the growing interest in morpholine-pyridine derivatives, with numerous applications describing compounds incorporating both heterocyclic systems. These developments indicate the commercial and research value attributed to this class of compounds, particularly in the context of pharmaceutical development and medicinal chemistry applications. The historical progression from individual heterocyclic systems to sophisticated hybrid molecules illustrates the advancement of synthetic organic chemistry and the increasing sophistication of molecular design strategies.

Research Significance in Organic and Medicinal Chemistry

This compound holds considerable research significance across multiple domains of organic and medicinal chemistry. The compound's complex molecular architecture makes it an valuable subject for synthetic methodology development, as its preparation requires sophisticated organic transformations and careful optimization of reaction conditions. The synthesis typically involves multi-step organic reactions, beginning with pyridine derivative formation followed by the strategic introduction of the morpholine moiety through amide bond formation.

The research significance extends to neuropharmacology and anti-inflammatory research, where compounds of this structural class demonstrate potential therapeutic applications. The presence of multiple nitrogen-containing heterocycles provides numerous sites for potential biological target interaction, making these compounds particularly interesting for receptor binding studies and enzyme inhibition research. The morpholine component often contributes to favorable pharmacokinetic properties, including enhanced solubility and metabolic stability, while the pyridine system can participate in specific binding interactions with biological macromolecules.

Analytical methodology development represents another significant research area, as compounds of this complexity require sophisticated characterization techniques. Nuclear Magnetic Resonance spectroscopy and High-Performance Liquid Chromatography serve as primary analytical tools for monitoring synthetic progress and characterizing final products. These analytical challenges drive innovation in separation science and structural characterization methodologies, contributing to the broader advancement of analytical chemistry techniques.

The compound's potential for chemical modification through various reaction pathways enhances its research value as a synthetic intermediate or lead compound for medicinal chemistry optimization. The multiple functional groups present in the structure provide opportunities for systematic structural modification, enabling researchers to explore structure-activity relationships and optimize biological properties. This versatility makes the compound particularly valuable for pharmaceutical research programs focused on heterocyclic compound development.

Table 3: Research Applications and Methodologies

| Research Domain | Application | Analytical Methods | Significance |

|---|---|---|---|

| Synthetic Chemistry | Multi-step organic synthesis | Nuclear Magnetic Resonance, High-Performance Liquid Chromatography | Methodology development |

| Medicinal Chemistry | Neuropharmacology studies | Biological assays, IC₅₀ measurements | Therapeutic potential |

| Pharmaceutical Sciences | Anti-inflammatory research | Receptor binding studies | Drug development |

| Analytical Chemistry | Characterization techniques | Spectroscopic analysis | Method advancement |

Propriétés

IUPAC Name |

morpholin-4-yl-(6-pyrrolidin-2-ylpyridin-3-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2.ClH/c18-14(17-6-8-19-9-7-17)11-3-4-13(16-10-11)12-2-1-5-15-12;/h3-4,10,12,15H,1-2,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPLZBHDIFTHDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=C(C=C2)C(=O)N3CCOCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Morpholin-4-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-methanone hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a morpholine ring and a pyridine structure, which are known for their diverse biological activities. The presence of the pyrrolidine moiety may also contribute to its pharmacological properties. Understanding the structure-activity relationship (SAR) is crucial for optimizing its therapeutic potential.

Research indicates that this compound exhibits potent inhibitory activity against specific enzymes within the Class I PI3K family, particularly the PI3K-alpha isoform. This inhibition can influence various signaling pathways related to cell proliferation and survival, making it a candidate for treating diseases characterized by uncontrolled cell growth, such as cancer and inflammatory disorders .

Biological Activity Overview

- Anticancer Activity : The compound has shown promise in inhibiting tumor cell proliferation in vitro. Its selective action on the PI3K pathway suggests potential applications in cancer therapy, particularly in tumors with aberrant PI3K signaling.

- Anti-inflammatory Properties : Given its mechanism of action, this compound may also be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Its ability to modulate immune responses could help alleviate symptoms associated with these conditions .

- Antimicrobial Effects : Preliminary studies suggest that derivatives of the compound may possess antibacterial properties, although specific data on this compound itself is limited .

In Vitro Studies

In a series of in vitro experiments, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 0.5 to 2 µM depending on the cell type .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 1.5 |

| MCF7 (Breast Cancer) | 0.8 |

| HeLa (Cervical Cancer) | 1.2 |

In Vivo Studies

In vivo studies conducted on murine models demonstrated that administration of the compound resulted in significant tumor size reduction compared to control groups receiving placebo treatments. The observed effects were attributed to the compound's ability to inhibit PI3K signaling pathways involved in tumor growth.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared below based on substituent groups, synthesis yields, and spectral

Key Observations :

- Substituent Position : The target compound’s pyrrolidin-2-yl group on pyridine (vs. pyrrolidin-3-yl in ) may confer distinct steric and electronic profiles, influencing binding interactions.

- Salt Forms : Hydrochloride salts (e.g., desethylamiodarone and Example 329 ) improve crystallinity and stability compared to free bases.

Physicochemical and Spectral Comparisons

- Polarity : The morpholine and pyrrolidine groups in the target compound likely enhance water solubility compared to trifluoromethyl-substituted analogs (e.g., Example 329 ).

- Spectral Signatures: While NMR data for the target compound are unavailable, benzimidazole derivatives (3q/3r) exhibit characteristic peaks for morpholinyl (δ 3.73–3.91) and methoxy groups (δ 3.80–3.91) , which may align with the target’s morpholine-methanone moiety.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Morpholin-4-yl-(6-pyrrolidin-2-yl-pyridin-3-yl)-methanone hydrochloride?

- Methodology : The synthesis typically involves coupling morpholine derivatives with pyrrolidine-substituted pyridine intermediates. A key step is the formation of the amide bond using coupling agents like EDCI or HOBt under inert conditions. The hydrochloride salt is formed by treating the free base with hydrochloric acid, followed by recrystallization for purification. Reaction conditions (e.g., temperature, pH) must be tightly controlled to avoid side products .

- Data Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm final purity via HPLC (>95% purity threshold) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions and absence of unreacted intermediates.

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection to assess purity (retention time: ~1.03 minutes under acidic conditions) .

- Mass Spectrometry (LCMS) : Confirm molecular weight via m/z peaks (e.g., [M+H] signals) .

Q. What stability considerations are critical for handling this compound in aqueous solutions?

- Stability Protocol : The hydrochloride salt enhances solubility but may hydrolyze under prolonged exposure to high humidity or elevated temperatures. Store lyophilized samples at -20°C in desiccated environments. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products using LCMS .

Advanced Research Questions

Q. How can stereochemical integrity be ensured during synthesis, given the chiral pyrrolidine moiety?

- Chiral Synthesis : Use enantiomerically pure (2R)-pyrrolidin-2-yl starting materials to preserve stereochemistry. Monitor optical rotation ([α]) and confirm enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy. Coupling reactions must avoid racemization by maintaining low temperatures (<0°C) and minimizing reaction times .

- Case Study : A 2023 study achieved >98% ee using (2R)-pyrrolidine derivatives and DIPEA as a non-nucleophilic base .

Q. How do substitution patterns on the pyridine and pyrrolidine rings influence biological activity?

- Structure-Activity Relationship (SAR) :

- Pyridine Position : Substitution at the 6-position (pyrrolidine) enhances target binding due to spatial compatibility with hydrophobic enzyme pockets.

- Morpholine Ring : The morpholin-4-yl group improves solubility and metabolic stability compared to non-cyclic amines.

- Comparative Data : Analogues with 5-methylpyridin-2-yl substitutions showed reduced potency (IC >10 μM vs. 0.5 μM for the parent compound) in kinase inhibition assays .

Q. How can computational methods predict binding modes of this compound with biological targets?

- In Silico Workflow :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs).

Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories in explicit solvent (TIP3P water model).

Free Energy Calculations : Apply MM-GBSA to estimate binding affinities.

Q. What strategies resolve contradictions in crystallographic data during structural characterization?

- Crystallography Best Practices :

- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets.

- Refinement : Apply SHELXL for small-molecule refinement, leveraging restraints for disordered moieties. Validate with R values (<0.25) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (40–75%)?

- Root Cause Analysis :

- Reagent Purity : Ensure starting materials (e.g., morpholine, pyrrolidine derivatives) are ≥97% pure.

- Reaction Scale : Smaller scales (<1 mmol) often report lower yields due to handling losses.

- Mitigation : Optimize stoichiometry (1.2:1 morpholine:pyrrolidine ratio) and use anhydrous solvents (e.g., DMF, THF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.